



Application Notes and Protocols for Ibrexafungerp MIC Determination via Broth Microdilution Assay

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Compound of Interest		
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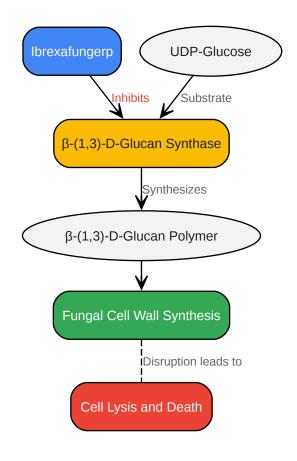
Introduction

Ibrexafungerp is a first-in-class triterpenoid antifungal agent that exhibits a broad spectrum of activity against various fungal pathogens, including species of Candida and Aspergillus.[1][2][3] Its mechanism of action involves the inhibition of the enzyme β -(1,3)-D-glucan synthase, which is essential for the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall.[1] [4][5] This disruption of cell wall integrity leads to fungal cell lysis and death.[1][5] The unique oral bioavailability of Ibrexafungerp presents a significant advantage in the treatment of fungal infections.[2][3]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the in vitro potency of Ibrexafungerp against clinical and environmental fungal isolates. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antifungal agents. This document provides a detailed protocol for performing the broth microdilution assay for Ibrexafungerp, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action Signaling Pathway





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Caption: Mechanism of action of Ibrexafungerp.

Experimental Protocols

The following protocols are based on the EUCAST E.Def 7.3.2 and CLSI M27/M38 guidelines for antifungal susceptibility testing.[6][7][8][9]

Materials

- Ibrexafungerp (SCY-078) powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader



- Sterile, inert vessels for dilutions
- Calibrated pipettes and sterile tips
- Fungal isolates to be tested
- Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304)[6][7][10]

Preparation of Ibrexafungerp Stock Solution

- Aseptically weigh a sufficient amount of Ibrexafungerp powder.
- Dissolve the powder in 100% DMSO to create a stock solution of high concentration (e.g., 5000 mg/L).[6]
- Store the stock solution in small aliquots at -80°C until use.

Preparation of Microtiter Plates

- Perform serial two-fold dilutions of the Ibrexafungerp stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate wells. The typical concentration range to be tested is 0.016 to 16 mg/L.[7][11]
- Dispense 100 μ L of each Ibrexafungerp dilution into the appropriate wells of a 96-well microtiter plate.
- Include a drug-free well (growth control) containing 100 μL of RPMI-1640 medium and a sterility control well with 200 μL of uninoculated medium.
- Prepared plates can be frozen at -80°C for up to six months.[8]

Inoculum Preparation

For Yeasts (Candida spp.):

 Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35-37°C for 24-48 hours to ensure purity and viability.



- Harvest mature colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the test wells.[8]

For Molds (Aspergillus spp.):

- Subculture the mold isolates on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 5-7 days until adequate sporulation is observed.
- Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
- Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
- Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

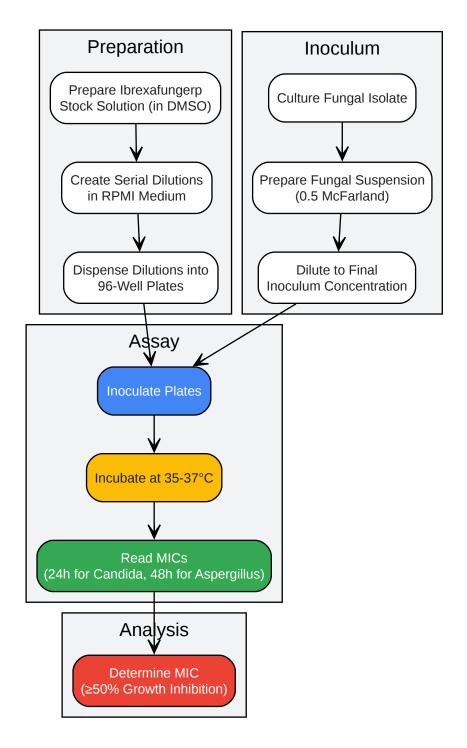
Inoculation, Incubation, and Reading

- Add 100 μL of the prepared fungal inoculum to each well of the microtiter plate containing the Ibrexafungerp dilutions and the growth control well. The final volume in each test well will be 200 μL.
- Incubate the plates at 35-37°C.
- Read the MICs after 24 hours for Candida spp. and 48 hours for Aspergillus spp. [7][9]
- The MIC endpoint is defined as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[8]
 [9] For Aspergillus spp., the endpoint is the Minimal Effective Concentration (MEC), which is the lowest drug concentration at which a clear change in the morphology of the hyphae is observed. However, for practical purposes in many studies, a ≥50% growth inhibition endpoint is also used and referred to as MIC.[7]



• Reading can be done visually or with a microplate reader at 450 nm.

Experimental Workflow



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Caption: Broth microdilution workflow for Ibrexafungerp MIC.





Data Presentation

Ibrexafungero MIC Data for Candida Species

Species	No. of Isolates	MIC Range (mg/L)	MIC50 (mg/L)	MIC ₉₀ (mg/L)	Geometri c Mean MIC (mg/L)	Referenc e(s)
C. albicans	163	0.016 - 0.5	0.06	0.125	0.062	[11]
C. albicans (Fluconazo le-S)	30	-	-	0.03	-	[12]
C. albicans (Fluconazo le-R)	52	-	-	0.03	-	[12]
C. glabrata	60	0.016 - 8	0.5	1	0.322	[11]
C. parapsilosi s	108	-	0.5	-	-	[11]
C. tropicalis	40	0.06 - ≥8	-	2	0.517	[11]
C. krusei	29	-	1	-	-	[11]
C. auris	122	0.06 - 2.0	0.5	-	-	[13]
C. auris	100	0.0625 - 2	0.5	1	-	[13]
C. auris	54	0.25 - 2	-	-	-	[9][14]

Ibrexafungerp MIC Data for Quality Control Strains



QC Strain	MIC Range (mg/L)	Modal MIC (mg/L)	Reference(s)	
C. albicans ATCC 64548	0.03 - 0.125	0.06	[8][10]	
C. parapsilosis ATCC 22019	0.125 - 0.5	0.25	[6][10]	
C. krusei ATCC 6258	0.5 - 1	0.5	[6][10]	
C. albicans CNM-CL- F8555	0.06 - 0.25	0.125	[6]	

Ibrexafungerp MEC Data for Aspergillus Species (EUCAST and CLSI)



Species	No. of Isolates	Method	MEC Range (mg/L)	MEC₅o (mg/L)	MEC ₉₀ (mg/L)	Geomet ric Mean MEC (mg/L)	Referen ce(s)
A. fumigatu s (Azole- S)	30	EUCAST	0.03 - 0.12	0.03	0.06	0.040	[7]
A. fumigatu s (Azole- S)	30	CLSI	0.03 - 0.12	0.06	0.06	0.040	[7]
A. fumigatu s (Azole- R)	30	EUCAST	0.03 - 0.5	0.03	0.25	0.092	[7]
A. fumigatu s (Azole- R)	30	CLSI	0.03 - 0.25	0.06	0.12	0.056	[7]
A. terreus complex	15	EUCAST	0.03 - 0.12	0.03	0.06	0.030	[7]
A. terreus complex	15	CLSI	0.03 - 0.25	0.06	0.12	0.078	[7]

Note: MIC values can be influenced by the testing methodology (EUCAST vs. CLSI), variations in pH, and the specific isolates being tested.[7][12] For instance, Ibrexafungerp's activity is not adversely affected at a lower pH of 4.5, which is relevant for infections in acidic environments like the vagina.[12]



Conclusion

The broth microdilution assay is a reliable and reproducible method for determining the in vitro susceptibility of fungal isolates to Ibrexafungerp. Adherence to standardized protocols from CLSI and EUCAST is essential for obtaining accurate and comparable MIC data. The information and protocols provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this novel antifungal agent. The potent in vitro activity of Ibrexafungerp against a wide range of clinically important fungi, including resistant strains, underscores its potential as a valuable therapeutic option.[3] [13][15]

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